molecular formula C3H5N3O3 B14750536 Trioximinopropane CAS No. 555-72-6

Trioximinopropane

Katalognummer: B14750536
CAS-Nummer: 555-72-6
Molekulargewicht: 131.09 g/mol
InChI-Schlüssel: NBADLTRRAFIGAE-GRSRPBPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trioximinopropane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three oxime groups attached to a propane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trioximinopropane can be synthesized through the reaction of malononitrileoxime with hydroxylamine . The reaction involves mixing malononitrileoxime with hydroxylamine under controlled temperature conditions. The reaction is typically carried out in a three-neck flask equipped with a thermometer and magnetic stirrer to ensure uniform mixing and temperature control .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Trioximinopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Trioximinopropane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of trioximinopropane involves its interaction with specific molecular targets. The oxime groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its three oxime groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

555-72-6

Molekularformel

C3H5N3O3

Molekulargewicht

131.09 g/mol

IUPAC-Name

N-[(1E,3E)-1,3-bis(hydroxyimino)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C3H5N3O3/c7-4-1-3(6-9)2-5-8/h1-2,7-9H/b4-1+,5-2+

InChI-Schlüssel

NBADLTRRAFIGAE-GRSRPBPQSA-N

Isomerische SMILES

C(=N/O)\C(=NO)/C=N/O

Kanonische SMILES

C(=NO)C(=NO)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.